molecular formula C30H26N2O5 B11421820 methyl (2Z)-2-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate

methyl (2Z)-2-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate

Cat. No.: B11421820
M. Wt: 494.5 g/mol
InChI Key: HCJGMWCHZOQFPR-PKAZHMFMSA-N
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Description

Methyl (2Z)-2-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z)-2-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate typically involves multiple steps, including the formation of the benzofuran and pyrazole rings, followed by their fusion and subsequent functionalization. Key steps may include:

    Formation of Benzofuran Ring: This can be achieved through cyclization reactions involving phenolic compounds and appropriate reagents.

    Formation of Pyrazole Ring: This involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds.

    Fusion of Rings: The benzofuran and pyrazole rings are fused through condensation reactions, often involving aldehydes or ketones.

    Functionalization: Introduction of substituents such as methyl, propoxy, and phenyl groups through various organic reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z)-2-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of substituents with other functional groups.

    Condensation: Formation of larger molecules through the combination of smaller ones.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

    Condensation Reagents: Aldehydes, ketones, acids.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2Z)-2-{[3-(3-methyl-4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate
  • Methyl (2Z)-2-{[3-(3-methyl-4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate

Uniqueness

The uniqueness of methyl (2Z)-2-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate lies in its specific substituents and their arrangement, which contribute to its distinct chemical properties and potential applications. The presence of the propoxy group, for example, may influence its solubility, reactivity, and biological activity compared to similar compounds with different substituents.

Properties

Molecular Formula

C30H26N2O5

Molecular Weight

494.5 g/mol

IUPAC Name

methyl (2Z)-2-[[3-(3-methyl-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-oxo-1-benzofuran-5-carboxylate

InChI

InChI=1S/C30H26N2O5/c1-4-14-36-25-12-10-20(15-19(25)2)28-22(18-32(31-28)23-8-6-5-7-9-23)17-27-29(33)24-16-21(30(34)35-3)11-13-26(24)37-27/h5-13,15-18H,4,14H2,1-3H3/b27-17-

InChI Key

HCJGMWCHZOQFPR-PKAZHMFMSA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)C4=C(O3)C=CC(=C4)C(=O)OC)C5=CC=CC=C5)C

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)C4=C(O3)C=CC(=C4)C(=O)OC)C5=CC=CC=C5)C

Origin of Product

United States

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